molecular formula C8H11NO2 B12884034 3-Isopropyl-4-methyl-1H-pyrrole-2,5-dione

3-Isopropyl-4-methyl-1H-pyrrole-2,5-dione

Cat. No.: B12884034
M. Wt: 153.18 g/mol
InChI Key: DTHMGFOCZDJOHQ-UHFFFAOYSA-N
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Description

3-Isopropyl-4-methyl-1H-pyrrole-2,5-dione is an organic compound with the molecular formula C8H11NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Isopropyl-4-methyl-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of isopropylamine with maleic anhydride, followed by cyclization to form the pyrrole ring. The reaction typically occurs under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-4-methyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrole-2,5-dione derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3-Isopropyl-4-methyl-1H-pyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isopropyl-4-methyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropyl-4-methyl-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and in biological research .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-methyl-4-propan-2-ylpyrrole-2,5-dione

InChI

InChI=1S/C8H11NO2/c1-4(2)6-5(3)7(10)9-8(6)11/h4H,1-3H3,(H,9,10,11)

InChI Key

DTHMGFOCZDJOHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC1=O)C(C)C

Origin of Product

United States

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